HLA Restriction Specificity: Latromotide (HLA‑A*02) vs. KIF20A‑66 (HLA‑A*24) – Population Applicability Differentiation
Latromotide is an HLA‑A*02‑restricted epitope, whereas the most clinically advanced alternative KIF20A‑derived peptide, KIF20A‑66, is HLA‑A*24‑restricted [1]. HLA‑A*02 allele frequencies in major global populations are substantially higher: 47.4% in European Caucasians and 45.7% in North American Caucasians, compared to HLA‑A*24 frequencies of 9.4% and 10.7% respectively [2]. This translates to an approximately 4.5‑fold larger addressable patient/research cohort for HLA‑A*02‑based studies. The distinct HLA restriction dictates T‑cell epitope presentation and downstream immunogenicity, rendering the peptides non‑interchangeable in HLA‑defined experimental systems.
| Evidence Dimension | HLA restriction allele frequency in key research populations |
|---|---|
| Target Compound Data | HLA-A*02:01 allele frequency 47.4% (European Caucasians); 45.7% (North American Caucasians) |
| Comparator Or Baseline | KIF20A-66 peptide: HLA-A*24:02 allele frequency 9.4% (European Caucasians); 10.7% (North American Caucasians) |
| Quantified Difference | ~4.5-fold higher population frequency for Latromotide's HLA restriction in Caucasian cohorts |
| Conditions | Allele frequency database analysis (Allele Frequency Net Database, 2025) |
Why This Matters
Procuring Latromotide enables research in the most prevalent HLA class I subtype, maximizing experimental cohort size and translational relevance for Western populations.
- [1] Imai K, Hirata S, Irie A, et al. Identification of HLA-A2-restricted CTL epitopes of a novel tumor-associated antigen, KIF20A, overexpressed in pancreatic cancer. Cancer Sci. 2011;102(5):991-998. View Source
- [2] Gonzalez-Galarza FF, McCabe A, Santos EJ, et al. Allele frequency net database (AFND) 2025 update: gold-standard data classification, open access genotype data and new query tools. Nucleic Acids Res. 2025;53(D1):D1136-D1145. View Source
